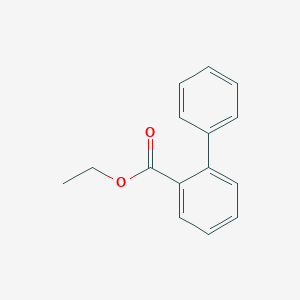

Ethyl biphenyl-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQIUPALMQMOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432838 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19926-49-9 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes

A primary and straightforward method for the synthesis of ethyl biphenyl-2-carboxylate is the Fischer esterification of biphenyl-2-carboxylic acid with ethanol (B145695). masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds like the biphenyl (B1667301) core of this compound. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an aryl halide with an organoboron species, such as a boronic acid or a boronic ester, catalyzed by a palladium complex in the presence of a base. wikipedia.orggre.ac.uk

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The catalytically active Pd(0) species reacts with an aryl halide (e.g., a substituted bromobenzene (B47551) or chlorobenzene) to form a Pd(II) intermediate. wikipedia.orgnih.gov This step involves the insertion of the palladium into the carbon-halogen bond. wikipedia.org

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

This methodology offers mild reaction conditions and a high tolerance for various functional groups, making it a versatile tool for synthesizing complex biphenyl derivatives. nih.govresearchgate.net

The choice of palladium catalyst and, crucially, the associated ligands, significantly impacts the efficiency, yield, and selectivity of the Suzuki-Miyaura coupling. nih.govacs.org Early applications often utilized triarylphosphine ligands. nih.gov However, the development of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos and XPhos), has dramatically improved the reaction's scope and effectiveness. nih.gov

These advanced ligands enhance the rates of both the oxidative addition and reductive elimination steps. nih.gov They allow for the successful coupling of less reactive aryl chlorides and can be effective even at very low catalyst loadings. nih.govacademie-sciences.fr The steric and electronic properties of the ligands are critical; for instance, bulky ligands can facilitate the reductive elimination step, while electron-donating ligands can promote the oxidative addition. libretexts.org The selection of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene) also plays a crucial role in optimizing the reaction conditions. nih.govacademie-sciences.fr

| Catalyst System | Reactants | Conditions | Outcome | Reference |

| Pd(OAc)₂ / SPhos | Aryl Chloride, Arylboronic Acid | K₃PO₄, Toluene (B28343)/H₂O | High yields for unactivated aryl chlorides. | nih.gov |

| Pd(OAc)₂ / Ligand 1 | 4-Bromoanisole, Phenylboronic Acid | Cs₂CO₃, 1,4-Dioxane, 100°C | Good conversion for biphenyl formation. | academie-sciences.fr |

| Pd₂(dba)₃ / PCy₂-containing ligands | Polyfluorinated Aryl Halides and Boronic Acids | Na₂CO₃, 95°C | Minimized side product formation. | acs.org |

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide at elevated temperatures. organic-chemistry.orgtestbook.com The reaction typically requires stoichiometric amounts of copper and harsh conditions. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgbyjus.com An active copper(I) species undergoes oxidative addition with the aryl halide, followed by a second oxidative addition or reaction with another organocopper intermediate, and finally reductive elimination to form the biaryl C-C bond. organic-chemistry.orgtestbook.comslideshare.net

While traditionally used for symmetrical biphenyls, unsymmetrical versions can be achieved by using one aryl halide in excess. byjus.comvedantu.com More recent developments have focused on creating catalytic versions and asymmetric variations to control the stereochemistry of chiral biphenyls. beilstein-journals.org Asymmetric Ullmann couplings have been developed using chiral auxiliaries or ligands to induce stereoselectivity in the formation of axially chiral biphenyls. beilstein-journals.org For instance, the use of chiral ester groups or chiral diether linkers has been explored to achieve diastereoselective synthesis. beilstein-journals.org

| Reaction Type | Catalyst | Key Features | Application | Reference |

| Classic Ullmann | Copper | High temperatures (>200°C), often stoichiometric copper. | Synthesis of symmetrical biaryls. | organic-chemistry.orgtestbook.com |

| Asymmetric Ullmann | Copper with Chiral Auxiliary | Induction of axial chirality. | Synthesis of chiral biphenyls. | beilstein-journals.org |

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental methods for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions can be used to introduce acyl or alkyl groups to a pre-existing biphenyl scaffold.

Friedel-Crafts Acylation involves the reaction of an aromatic ring (biphenyl) with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which then attacks the biphenyl ring. nih.gov This reaction typically results in the formation of ketone derivatives of biphenyl, such as 4-acetylbiphenyl. chegg.comacs.org The acylation reaction is generally regioselective, with the acyl group adding to the 4-position of the biphenyl ring. acs.org

Friedel-Crafts Alkylation attaches an alkyl group to the aromatic ring using an alkyl halide, alkene, or alcohol as the alkylating agent, also in the presence of a Lewis acid catalyst. wikipedia.orgijcce.ac.ir For example, biphenyl can be alkylated with tert-butyl chloride in the presence of ferric chloride (FeCl₃) to produce 4,4'-di-tert-butylbiphenyl. nih.gov However, Friedel-Crafts alkylation is often prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products. wikipedia.org

| Reaction | Reagents | Catalyst | Product Type | Reference |

| Acylation | Biphenyl, Acetyl Chloride | AlCl₃ | 4-Acetylbiphenyl | chegg.comacs.org |

| Acylation | Biphenyl, Succinic Anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Alkylation | Biphenyl, tert-Butyl Chloride | FeCl₃ | 4,4'-Di-tert-butylbiphenyl | nih.gov |

| Alkylation | Biphenyl, 1-Octene | ((Al+C₃H₇Cl)+C₂H₄) | Octylbiphenyls | ijcce.ac.ir |

Suzuki-Miyaura Coupling Reactions for Biphenyl Core Construction

Novel and Advanced Synthetic Approaches

Modern synthetic strategies for this compound and its analogs have moved beyond traditional methods, embracing techniques that provide greater control over the molecular structure, particularly its three-dimensional arrangement.

The asymmetric synthesis of axially chiral biphenyls is a challenging yet crucial area of organic synthesis. psu.edu Axially chiral compounds are prevalent in natural products, and are increasingly important in medicinal applications and as catalysts in asymmetric catalysis. beilstein-journals.org While various methods exist for creating biphenyls, those that can achieve asymmetric synthesis of axially chiral variants are limited. psu.edu

One notable approach involves an ester-assisted nucleophilic aromatic substitution (SNAr) reaction. psu.edu In this method, an ester group activates an ortho alkoxy group for substitution by an aryl Grignard reagent, leading to the formation of 1,1'-biphenyl-2-carboxylates in good to excellent yields. psu.edu By employing a chiral auxiliary, such as a (-)-menthoxy group, on the ester, the axial chirality of the newly formed biphenyl linkage can be controlled with high optical yields, reaching up to 94%. psu.edu This strategy has been successfully applied to the synthesis of axially chiral biphenyls, demonstrating the transfer of chirality from the chiral auxiliary to the biphenyl axis. psu.edu

The development of diverse and adjustable axially chiral biphenyl ligands and catalysts is an ongoing area of research. chemrxiv.org The catalytic reactivity and enantioselectivity are highly dependent on the specific substrate, and minor changes in the steric and electronic properties of the chiral ligands or catalysts can significantly impact the reaction outcome. chemrxiv.org

One-pot synthesis offers a streamlined and efficient alternative to traditional multi-step procedures. A one-pot technology for producing 4'-methyl-2-carboxylate biphenyl, an important intermediate for certain pharmaceuticals, has been developed. google.com This process begins with the hydrolysis of 4'-methyl-2-cyanobiphenyl under acidic conditions to yield 4'-methyl-2-biphenyl carboxylate. google.com Subsequently, an organic solvent that is poorly soluble in water is used for reflux to eliminate excess water. google.com The addition of an alcohol and an esterification catalyst, such as sulfuric acid, then generates the final product, 4'-methyl-2-carboxylate biphenyl. google.com This method has demonstrated high molar yields, ranging from 91.3% to 98.1% in various examples. google.com

Enantioselective synthesis is critical for producing single enantiomers of chiral molecules, which is often essential for their application in pharmaceuticals and materials science. mdpi-res.com Various strategies have been developed for the enantioselective synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. acs.org These methods include kinetic resolution (KR), desymmetrization, dynamic kinetic resolution (DKR), and dynamic kinetic asymmetric transformation (DYKAT). acs.org

Lipases are particularly effective biocatalysts for the enantioselective preparation of atropisomeric compounds. acs.org For instance, the enzymatic hydrolysis of biphenyl-2,6-diol diacetate derivatives can proceed with excellent atroposelectivity, even when the distinguishing substituents are remote from the biaryl axis. acs.org

Chiral discrimination, the ability to distinguish between enantiomers, is a key aspect of enantioselective synthesis. mdpi-res.com In the context of axially chiral biphenyls, the use of chiral auxiliaries, such as the (-)-menthoxy group, allows for the discrimination between the two possible atropisomers during the synthesis, leading to the preferential formation of one enantiomer. psu.edu The efficiency of this chiral discrimination is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Catalytic nucleophilic dearomatization has emerged as a powerful tool for the synthesis of three-dimensional, chiral heterocyclic systems from readily available aromatic compounds. nih.gov This approach is challenging due to the inherent stability of aromatic systems and the difficulty in controlling regio- and stereoselectivity. nih.gov

Recent advances have focused on the use of transition metal catalysts, particularly copper, due to its low cost and environmentally benign nature. acs.org A synergistic system involving a chiral copper catalyst, a Lewis acid, and a Grignard reagent has been shown to effectively overcome the energetic barrier of dearomatization, leading to high yields and selectivities. nih.gov The Lewis acid plays a dual role, activating the substrate towards nucleophilic attack while also controlling the regiochemistry of the addition. nih.gov

Strategies for the dearomatization of N-heteroarenes often involve a stepwise process of dearomative reduction followed by an enantioselective functionalization, such as borylation. nih.gov For example, pyridinium (B92312) salts can be partially reduced to N-acyl 1,2-dihydropyridines, which can then undergo a copper(I)-catalyzed enantioselective borylation. nih.gov

Mechanism of Action in Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing existing methods and developing new ones. For this compound, the mechanism of its cyclization under acidic conditions has been a subject of investigation.

Acid-Catalyzed Acyl-Oxygen Cleavage in Cyclization Reactions

The conversion of alkyl esters of biphenyl-2-carboxylic acid to fluorenone derivatives under strong acid catalysis is a well-established reaction. researchgate.netchemrxiv.org The generally accepted mechanism involves an acid-catalyzed acyl-oxygen cleavage, followed by an intramolecular electrophilic aromatic substitution to form the fluorenone. researchgate.netchemrxiv.org This mechanism is known as the AAC1 (Acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism and is favored when the acyl group is sterically hindered, which inhibits the more common bimolecular pathway. spcmc.ac.in

However, recent investigations have suggested a possible parallel mechanism. researchgate.netchemrxiv.org While studying the nitration reaction of methyl and ethyl esters of biphenyl-2-carboxylic acid, researchers observed the evolution of gases, including carbon dioxide and carbon monoxide. researchgate.netchemrxiv.org This unexpected finding led to the proposal of an alternative reaction pathway that may occur alongside the established acyl-oxygen cleavage mechanism. researchgate.netchemrxiv.org

The table below summarizes the key synthetic approaches discussed:

| Synthetic Approach | Description | Key Features |

| Asymmetric Synthesis | Utilizes a chiral auxiliary to induce axial chirality during the formation of the biphenyl bond. | High optical yields (up to 94%); transfer of chirality. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency; high molar yields (91.3-98.1%). |

| Enantioselective Synthesis | Employs biocatalysts like lipases to achieve high enantioselectivity in the preparation of atropisomers. | High enantiomeric excess; use of environmentally benign catalysts. |

| Catalytic Nucleophilic Dearomatization | Uses a synergistic catalytic system to convert aromatic compounds into chiral heterocyclic systems. | High yields and selectivities; overcomes the stability of aromatic rings. |

Intramolecular Aromatic Electrophilic Substitution

The conversion of alkyl esters of biphenyl-2-carboxylic acid, such as this compound, into fluorenone derivatives through strong acid-catalyzed cyclization is a recognized transformation in organic chemistry. researchgate.netchemrxiv.org This reaction proceeds via an intramolecular aromatic electrophilic substitution. The process is initiated by an acid-catalyzed acyl-oxygen cleavage, which generates an acylium ion. This electrophilic intermediate then attacks the adjacent phenyl ring, leading to the formation of the cyclic ketone, fluorenone, after the elimination of ethanol. researchgate.netchemrxiv.org This cyclization represents a key step in the synthesis of various substituted fluorenones from ortho-substituted-2-biphenyl carboxylic acids. researchgate.net

Proposed Parallel Mechanisms Involving Alkyl Nitrate (B79036) Formation

Recent investigations into the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates during nitration reactions have suggested the existence of a parallel mechanistic pathway. researchgate.netchemrxiv.org When quenching the nitration reaction of mthis compound, the evolution of hydrogen and carbon dioxide was observed. researchgate.netchemrxiv.org A similar experiment with this compound yielded a gaseous mixture of both carbon monoxide and carbon dioxide. researchgate.netchemrxiv.org These unexpected findings have led to the proposal of an alternative mechanism that proceeds through the formation of an alkyl nitrate intermediate. researchgate.netchemrxiv.org This pathway diverges from the conventional intramolecular electrophilic substitution route to fluorenone. researchgate.netchemrxiv.org

Ester Hydrolysis under Acidic or Basic Conditions

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding biphenyl-2-carboxylic acid. In acidic conditions, the ester is heated with an acid catalyst, such as sulfuric acid, in the presence of water. google.com Under basic conditions, the ester is typically heated with a strong base like potassium hydroxide (B78521) in an alcoholic solvent. oup.com For instance, the hydrolysis of a related 2,6-di-t-butylphenyl biphenyl-2-carboxylate was achieved by treatment with sodium methoxide (B1231860) in a mixture of toluene and hexamethylphosphoric triamide (HMPA), which proceeds through an initial transesterification to a methyl ester followed by hydrolysis. oup.com The ease of hydrolysis can be influenced by the steric hindrance around the ester group. oup.com

Reactivity with Nucleophiles at the Carbonyl Carbon

The carbonyl carbon of this compound is an electrophilic center and can react with various nucleophiles. A common reaction involves the addition of Grignard reagents. However, the outcome of the reaction—whether it is a simple addition to the carbonyl group or a nucleophilic aromatic substitution at the 2-position—is highly dependent on the steric bulk of the ester's alcohol moiety. oup.com For less sterically hindered esters like this compound, reaction with a Grignard reagent such as phenylmagnesium bromide would be expected to lead to the tertiary alcohol, diphenyl(2-biphenylyl)methanol, through addition to the carbonyl group. oup.com More sterically demanding esters are required to favor nucleophilic aromatic substitution over carbonyl addition. oup.com Other nucleophiles, such as amines or other alcohols, can also react at the carbonyl carbon to form amides or undergo transesterification, respectively.

Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450

Cytochrome P-450 (P450) enzymes are capable of catalyzing the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. nih.govnih.gov This reaction provides an alternative metabolic pathway to direct hydrolysis. nih.govresearchgate.net The process involves the oxidation of the alkyl group of the ester, leading to an unstable intermediate that subsequently breaks down. nih.gov For ethyl esters, this cleavage results in the formation of acetaldehyde (B116499) from the ethyl group. nih.gov Studies with various P450 isoforms have shown that this is a widespread reaction for many common esters. nih.gov The rate of this oxidative cleavage is influenced by both steric and inductive effects of the alkyl substituent, with ethyl groups often showing optimal reactivity compared to methyl or isopropyl groups. nih.gov

Hydrogen Atom Abstraction and Oxygen Rebound Mechanism

The mechanism for the oxidative cleavage of esters by cytochrome P450 is believed to proceed through a hydrogen atom abstraction followed by an oxygen rebound step. nih.govresearchgate.netresearchgate.net The highly reactive iron-oxo species within the P450 active site abstracts a hydrogen atom from the α-carbon of the ester's alcohol moiety. nih.govnih.gov This generates a carbon-centered radical and a reduced iron-hydroxide intermediate. researchgate.net The subsequent "oxygen rebound" involves the rapid transfer of the hydroxyl group from the iron center back to the substrate radical. researchgate.netnih.gov This forms an unstable hemiacetal-like intermediate which then collapses, cleaving the ester bond to yield the carboxylic acid and an aldehyde (acetaldehyde in the case of an ethyl ester). nih.gov Studies using ¹⁸O₂ have confirmed the incorporation of an oxygen atom from O₂ into the product, which is consistent with this hydroxylation mechanism at the α-carbon of the alcohol component. nih.gov

Kinetic Isotope Effects in Oxidative Cleavage

The oxidative cleavage of carboxylic esters by cytochrome P450 exhibits significant kinetic isotope effects (KIEs). nih.govnih.gov When deuterium (B1214612) is substituted for hydrogen on the ethyl group of the ester, a large KIE is observed, indicating that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction mechanism. nih.govnih.govresearchgate.net The presence of a substantial primary deuterium KIE provides strong evidence supporting the hydrogen atom abstraction mechanism. nih.gov For example, an intrinsic kinetic deuterium isotope effect of 15 was estimated for the cleavage of an ethyl ester by rat liver P-450PB-B. researchgate.net These large isotope effects help to distinguish the oxidative cleavage pathway from direct hydrolysis, as the latter would not show such a pronounced effect. nih.gov

Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In biphenyl systems, the position of substitution is influenced by the directing effects of the substituents on both rings. The phenyl substituent itself is generally considered activating and directs incoming electrophiles to the ortho and para positions. However, the ethyl carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the ring to which it is attached. The regioselectivity of these reactions can be influenced by reaction conditions and the nature of the electrophile. iaea.orgkoreascience.kr

The nitration of biphenyl derivatives that contain electron-withdrawing groups has been a subject of study to understand the resulting isomer ratios. iaea.orgkoreascience.kr For alkyl esters of biphenyl-2-carboxylic acid, nitration can be achieved using standard nitrating agents. The reaction is complex, as substitution can occur on either of the phenyl rings. The regioselectivity depends significantly on reaction conditions and the specific nature of the substituents present. koreascience.kr

Interestingly, studies on the nitration of methyl and ethyl esters of biphenyl-2-carboxylic acid have revealed a connection to cyclization reactions. chemrxiv.orgresearchgate.net While nitration introduces a nitro group onto the biphenyl core, subsequent quenching of the reaction under strong acid conditions can promote an intramolecular cyclization to form fluorenone derivatives. chemrxiv.orgresearchgate.net This occurs via an intramolecular electrophilic substitution pathway. chemrxiv.org

Table 1: Nitration of Biphenyl Carboxylate Derivatives

| Reactant | Reagents | Product Type | Research Finding | Citation |

|---|---|---|---|---|

| Ethyl biphenyl-2-carboxylate | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitrated biphenyl carboxylates | Regioselectivity is dependent on reaction conditions and substituents. | iaea.orgkoreascience.kr |

| Methyl/Ethyl biphenyl-2-carboxylate | Nitrating agents, followed by quenching | Fluorenone | Quenching the nitration reaction can lead to acid-catalyzed cyclization. | chemrxiv.orgresearchgate.net |

Halogenation of the biphenyl core can be achieved using various reagents. For example, nuclear bromination of biphenyl carboxylate derivatives has been accomplished using N-bromosuccinimide (NBS). psu.edu The synthesis of halogenated derivatives, such as tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, often involves a multi-step process that can include the bromination of a methyl group on the biphenyl ring using NBS and a radical initiator like AIBN. lookchem.com

The synthesis of ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate, a related compound, involves the bromination of the corresponding hydroxybiphenyl carboxylic acid, followed by esterification. These examples demonstrate that halogenation can be directed to specific positions on the biphenyl framework to produce functionalized intermediates.

Functional Group Transformations

A note on the subsections below: The specified outline requests information on the oxidation and reduction of a formyl group. The subject compound, this compound, contains an ethyl ester functional group, not a formyl group. The following sections have been adapted to describe the scientifically relevant transformations of the ester group.

The ethyl ester group is a key site for chemical modification. Its transformations typically involve hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

The conversion of this compound to biphenyl-2-carboxylic acid is a standard ester hydrolysis or saponification reaction. libretexts.org This transformation is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion and forming the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com A final acidification step protonates the carboxylate to give the free biphenyl-2-carboxylic acid. masterorganicchemistry.com This hydrolysis is a crucial step in syntheses where the carboxylic acid itself is required for subsequent reactions, such as certain cyclizations. uni-muenchen.de

Table 2: Hydrolysis of this compound

| Reactant | Reagents | Product | Reaction Type | Citation |

|---|

Esters can be reduced to primary alcohols using powerful reducing agents. quora.com this compound can be reduced to (2'-hydroxymethyl-1,1'-biphenyl)-2-yl)methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. quora.comuomustansiriyah.edu.iq

The reaction, typically carried out in an anhydrous ether solvent, involves the delivery of two hydride ions from LiAlH₄ to the ester's carbonyl carbon. uomustansiriyah.edu.iqdavuniversity.org The process converts the ethyl ester into a primary alcohol, specifically a hydroxymethyl group (-CH₂OH). psu.eduuomustansiriyah.edu.iq This reduction is a fundamental transformation for producing biphenyl diols, which can be valuable synthetic intermediates. psu.edu

Table 3: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type | Citation |

|---|

Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions to form tricyclic systems. A prominent example is the acid-catalyzed conversion into fluorenone. chemrxiv.orgresearchgate.net This reaction proceeds via an intramolecular Friedel-Crafts acylation mechanism. uni-muenchen.de Under strong acid conditions, the ester is likely hydrolyzed to the carboxylic acid in situ. The carboxylic acid is then protonated, and the activated carbonyl group is attacked by the adjacent phenyl ring, leading to the formation of the fluorenone core after elimination of water and subsequent deprotonation. chemrxiv.orguni-muenchen.de This cyclization has been observed as a consequence of quenching nitration reactions of biphenyl-2-carboxylate esters. chemrxiv.orgresearchgate.net

Various other methods for the oxidative cyclization of biphenyl-2-carbaldehydes, biphenyl-2-methanols, and biphenyl-2-carboxylic acids to fluorenones have also been developed, utilizing reagents such as potassium persulfate or tert-butyl hydroperoxide (TBHP). beilstein-journals.org

Table 4: Cyclization Reactions

| Reactant | Conditions | Product | Reaction Type | Citation |

|---|---|---|---|---|

| This compound | Strong acid (e.g., H₂SO₄), Heat | 9H-Fluoren-9-one | Intramolecular Friedel-Crafts Acylation | chemrxiv.orgresearchgate.netuni-muenchen.de |

| Biphenyl-2-carboxylic acid | Oxidative conditions (e.g., K₂S₂O₈ or TBHP) | 9H-Fluoren-9-one | Oxidative Cyclization | beilstein-journals.org |

Acid-Catalyzed Cyclization to Fluorenone Derivatives

The conversion of alkyl esters of biphenyl-2-carboxylic acid, such as this compound, into fluorenone derivatives is a well-established reaction catalyzed by strong acids. chemrxiv.orgresearchgate.net The generally accepted mechanism involves an acid-catalyzed acyl-oxygen cleavage, followed by an intramolecular aromatic electrophilic substitution to yield fluorenone. chemrxiv.orgresearchgate.net

However, recent investigations have suggested a possible alternative or parallel mechanism. chemrxiv.orgresearchgate.net During the nitration of methyl and ethyl esters of biphenyl-2-carboxylic acid, the evolution of gases, including carbon dioxide (CO2), carbon monoxide (CO), and hydrogen (H2), was observed. chemrxiv.orgresearchgate.net This unexpected finding points towards a more complex reaction pathway, potentially involving the formation of an alkyl nitrate (B79036) intermediate. chemrxiv.orgresearchgate.net

| Reactant | Catalyst | Product | Key Observation | Proposed Mechanism |

| This compound | Strong Acid | Fluorenone | Evolution of CO2 and CO gas | Parallel mechanism via alkyl nitrate formation chemrxiv.orgresearchgate.net |

| Mthis compound | Strong Acid | Fluorenone | Evolution of H2 and CO2 gas | Parallel mechanism via alkyl nitrate formation chemrxiv.orgresearchgate.net |

Copper(I)-Catalyzed Cyclization Reactions

Copper(I) has been utilized as a catalyst in various cyclization reactions. While direct studies on the copper(I)-catalyzed cyclization of this compound are not extensively detailed in the provided results, related research on similar structures provides insights. For example, copper(I) is used in the Ullmann-type cross-coupling reaction for the cyclization of o-haloarylamidines, a key step in the synthesis of complex molecules.

Mechanistic Investigations of Degradation Pathways

The breakdown of biphenyl compounds, including this compound, in the environment is a critical area of study. Both aerobic and anaerobic pathways, often involving microbial activity, contribute to their degradation.

Aerobic Degradation Mechanisms

Under aerobic conditions, the degradation of aromatic compounds is typically initiated by oxidation. researchgate.netmdpi.com This process often involves the introduction of oxygen atoms into the aromatic ring, making it less stable and more susceptible to further breakdown. mdpi.comnih.gov For biphenyl and its derivatives, this initial attack is a crucial step in their complete mineralization to carbon dioxide. oup.com

The degradation of complex aromatic compounds can proceed through various steps, including debromination (if applicable), hydroxylation, cleavage of ether bonds, and ring-opening. mdpi.com

Anaerobic Degradation Pathways, including Carboxylation

In the absence of oxygen, different mechanisms are employed by microorganisms to break down aromatic hydrocarbons. oup.com A common strategy is the activation of the aromatic ring through carboxylation, where a carboxyl group is added. oup.comkarger.com This initial step transforms the hydrocarbon into a carboxylic acid, which can then enter central metabolic pathways. oup.com

For biphenyl, anaerobic degradation has been observed to proceed via the formation of biphenyl-4-carboxylic acid. oup.com This finding is consistent with the general pattern observed for the anaerobic breakdown of many aromatic hydrocarbons, where carboxylation is a key initial activation step. oup.comkarger.com

| Condition | Key Initial Step | Intermediate |

| Anaerobic | Carboxylation | Biphenyl-4-carboxylic acid oup.com |

Role of Dioxygenases in Biphenyl Degradation

Dioxygenases are a critical class of enzymes in the aerobic degradation of aromatic compounds. nih.govfrontiersin.org Biphenyl dioxygenase (BphA), a Rieske-type three-component enzyme, plays a pivotal role by introducing both atoms of a molecular oxygen molecule into the biphenyl ring. nih.govwikipedia.org This reaction typically occurs at the 2,3-position to form a 2,3-dihydro-2,3-diol, which is then further metabolized. nih.gov

The large subunit of the terminal dioxygenase is a key determinant of the substrate specificity of the enzyme. nih.gov Different biphenyl dioxygenases, such as those from Pseudomonas pseudoalcaligenes KF707 and Burkholderia sp. strain LB400, exhibit varying abilities to degrade different polychlorinated biphenyls (PCBs). nih.gov

| Enzyme | Function | Key Feature |

| Biphenyl Dioxygenase (BphA) | Initiates aerobic biphenyl degradation nih.govfrontiersin.org | Introduces two oxygen atoms into the biphenyl ring nih.govwikipedia.org |

| Dihydrodiol Dehydrogenase (BphB) | Dehydrogenates the diol intermediate | Forms 2,3-dihydroxybiphenyl nih.gov |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton NMR (¹H-NMR) Analysis for Structural Elucidation

Proton NMR (¹H-NMR) provides information on the hydrogen atoms within a molecule. For Ethyl biphenyl-2-carboxylate, the spectrum is characterized by distinct signals corresponding to the ethyl group and the nine protons distributed across the two phenyl rings.

The ethyl group typically presents as a quartet and a triplet. The methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen are deshielded and appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl (-CH₃) protons appear as a triplet, coupling with the two adjacent methylene protons.

The aromatic region, generally between 7.0 and 8.5 ppm, is more complex due to the nine protons on the biphenyl (B1667301) system. The ortho-substitution pattern leads to overlapping multiplets. Protons on the carboxylated ring are influenced by the electron-withdrawing ester group, while protons on the second phenyl ring exhibit their own characteristic splitting patterns. The precise chemical shifts and coupling constants are sensitive to the solvent used and the spectrometer frequency. libretexts.org

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic Protons | 7.20 - 8.10 | Multiplet (m) | N/A |

| Ester Methylene (-OCH₂CH₃) | ~4.3 | Quartet (q) | ~7.1 |

Note: Data are predicted based on typical values for aromatic esters and related biphenyl structures. Actual values may vary. libretexts.orgpressbooks.pub

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Skeleton

Carbon-13 NMR (¹³C-NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal is typically the carbonyl carbon of the ester group, appearing around 165-175 ppm. The twelve aromatic carbons resonate in the 120-145 ppm range, with quaternary carbons (those not bonded to hydrogen) often showing weaker signals. The carbons of the ethyl group appear at the highest field; the methylene (-OCH₂) carbon is observed around 60 ppm, and the methyl (-CH₃) carbon appears further upfield around 14 ppm. pressbooks.pubresearchgate.net For the related isomer, ethyl biphenyl-3-carboxylate, spectral data has been recorded, providing a reference for expected chemical shift ranges. nih.gov

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Ester Carbonyl (C=O) | 167.0 |

| Aromatic Carbons (quaternary) | 130.0 - 145.0 |

| Aromatic Carbons (CH) | 125.0 - 132.0 |

| Ester Methylene (-OCH₂) | 61.0 |

Note: Data are predicted based on typical values for aromatic esters and related biphenyl structures. pressbooks.pubsigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ or adducts such as the sodium adduct [M+Na]⁺. For this compound (molecular formula C₁₅H₁₄O₂), the exact mass is 226.0994 g/mol . Therefore, the expected [M+H]⁺ ion would have an m/z of approximately 227.1.

Fragmentation in mass spectrometry of esters often involves the cleavage of the C-O bond. Common fragments for this compound would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to form a biphenylcarbonyl cation at m/z 181, or the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement if sterically feasible. shout.educationlibretexts.org Data for the isomer ethyl biphenyl-3-carboxylate shows a prominent molecular ion peak at m/z 226 and a major fragment at m/z 181, corresponding to the loss of the ethoxy radical. nih.gov

Table 3: Predicted ESI-MS Data for this compound

| Ion/Fragment | Formula | Predicted Mass-to-Charge (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₅H₁₄O₂]⁺ | 226.1 |

| Protonated Molecule [M+H]⁺ | [C₁₅H₁₅O₂]⁺ | 227.1 |

Note: Predicted values are based on the compound's molecular formula and common fragmentation patterns for esters. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the ester and aromatic functionalities.

A very strong and sharp absorption band is expected in the region of 1720-1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the aromatic ester. pressbooks.publibretexts.org Other characteristic peaks include C-O stretching vibrations between 1100 and 1300 cm⁻¹. The aromatic rings give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. The sp³-hybridized C-H bonds of the ethyl group will show stretching absorptions just below 3000 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1720 - 1735 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Note: Ranges are based on established data for aromatic esters. pressbooks.publibretexts.orgpg.edu.pl

Single-Crystal X-ray Diffraction Studies for Crystal Structure

A search of available crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. For related, but more complex, molecules containing a biphenyl carboxylate moiety, orthorhombic crystal systems have been reported. researchgate.netarchive.org However, without experimental data for the title compound, the precise crystal parameters cannot be provided.

Table 5: Single-Crystal X-ray Diffraction Data for this compound

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (V, ų) | Data Not Available |

Chromatographic Techniques for Purity and Mixture Analysis

The analysis and purification of this compound and related compounds rely heavily on chromatographic techniques. These methods are essential for monitoring reaction progress, assessing product purity, and separating the target compound from starting materials, byproducts, and isomers. The choice of technique—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography (LC) often coupled with mass spectrometry—depends on the volatility and polarity of the analytes and the specific analytical goal.

Gas Chromatography (GC) for Volatile Products

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for separating isomers and for analyzing volatile byproducts generated during synthesis or degradation reactions.

In studies investigating the mechanisms of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates, GC has been employed to analyze the gaseous products. researchgate.netchemrxiv.org When the ethyl ester of biphenyl-2-carboxylic acid undergoes such reactions, GC analysis of the evolved gas has revealed the presence of both carbon monoxide (CO) and carbon dioxide (CO2). researchgate.netchemrxiv.org This finding was crucial in proposing a parallel reaction mechanism. researchgate.netchemrxiv.org

The selection of the stationary phase is critical for achieving desired separations in GC. For compounds structurally related to this compound, specialized stationary phases have been developed. One such example is a smectic biphenylcarboxylate ester liquid crystalline polysiloxane stationary phase, which has demonstrated high selectivity for separating polycyclic aromatic hydrocarbons (PAHs), a class of compounds that shares structural motifs with biphenyls. acs.org

GC is frequently coupled with Mass Spectrometry (GC-MS) for definitive identification of separated components. The mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions, complementing the retention time data from the GC. mdpi.comscholarsresearchlibrary.com In the analysis of complex mixtures, such as reaction products from lignin (B12514952) depolymerization, GC-MS data analysis can deconvolve complex chromatograms to identify compound classes, including those with benzoate (B1203000) moieties. escholarship.org

Below is a table summarizing typical GC-MS parameters that can be adapted for the analysis of this compound, based on methods used for analyzing various organic extracts. scholarsresearchlibrary.comijpsr.info

| Parameter | Instrument Specification | Details | Source |

| Gas Chromatograph | Thermo GC-Trace Ultra Ver: 5.0 | - | scholarsresearchlibrary.com |

| Mass Spectrometer | Thermo MS DSQ II | - | scholarsresearchlibrary.com |

| Column | ZB 5-MS Capillary Standard Non-Polar | Dimensions: 30 m x 0.25 mm ID, Film: 0.25 µm | scholarsresearchlibrary.com |

| Restek-5MS | Dimensions: 30 m x 0.25 mm x 0.25 µm | ijpsr.info | |

| Carrier Gas | Helium | Flow Rate: 1.0 - 1.21 mL/min | scholarsresearchlibrary.comijpsr.info |

| Temperature Program | Oven Initial Temp: 70°C | Ramped to 260°C at 6°C/min | scholarsresearchlibrary.com |

| Oven Initial Temp: 100°C | Ramped to 250°C at 5°C/min, held for 5 min; then to 280°C at 10°C/min, held for 10 min | ijpsr.info | |

| Injector Temperature | 230°C - 250°C | - | ijpsr.inforesearchgate.net |

| Detector Temperature | 250°C | - | ijpsr.info |

| Injection Volume | 1 µL | - | scholarsresearchlibrary.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. lgcstandards.com Due to its high resolution and sensitivity, HPLC is routinely used to monitor the progress of reactions that synthesize biphenyl carboxylates and to quantify the purity of the final products. amazonaws.comgoogle.com

In synthetic procedures, analytical HPLC is used to track the consumption of starting materials and the formation of the product. amazonaws.com For instance, the alkylation of an indole-5-carboxylate with tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is monitored by analytical HPLC to determine when the reaction is complete. amazonaws.com Following purification, HPLC is the standard method to confirm the purity of the isolated compound, with research reports often stating a purity of ≥95% as determined by HPLC analysis. amazonaws.com

Reversed-phase HPLC is the most common mode used for this purpose. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid additive like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com

The following table outlines a representative HPLC method suitable for analyzing biphenyl carboxylate derivatives. sielc.com

| Parameter | Specification | Details | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | - | sielc.com |

| Column | Newcrom R1 | A reverse-phase column with low silanol (B1196071) activity. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. | sielc.com |

| Application | Purity Assessment, Analysis, Preparative Separation | The method is scalable and can be used for isolating impurities. | sielc.com |

| Purity Standard | ≥95% | Purity of synthesized compounds is typically confirmed to be at or above this level. | amazonaws.com |

Liquid Chromatography (LC)

Liquid chromatography (LC) encompasses a range of techniques, including HPLC, and is central to the analysis of this compound and its analogues. A particularly powerful configuration is the coupling of LC with mass spectrometry (LC-MS), which provides both separation and structural identification capabilities. amazonaws.comoup.com

LC-MS is invaluable for analyzing complex reaction mixtures and identifying unknown components, byproducts, or degradation products. mdpi.comamazonaws.com For example, in the synthesis of indole (B1671886) biphenylcarboxylic acids, reactions are monitored by LC-MS to follow the chemical transformation. amazonaws.com The technique allows for the direct identification of intermediates and final products in the crude reaction mixture.

In metabolic studies, such as the degradation of aromatic hydrocarbons by bacteria, LC systems are used to separate metabolites. oup.com In one such study, a Hewlett-Packard 1090 HPLC was coupled to a Hewlett-Packard 5989 quadrupole mass spectrometer with an electrospray ionization (ESI) source. oup.com This LC/+ESI/MS setup allowed for the identification of a key metabolite in the degradation pathway of anthracene. oup.com

The versatility of LC allows for various separation modes beyond standard reversed-phase, including ion-exchange chromatography and hydrophilic interaction liquid chromatography (HILIC), depending on the properties of the analytes. mdpi.com For carboxylic acids in biological samples, LC methods are preferred, often followed by derivatization to enhance detection by fluorescence or mass spectrometry. mdpi.com

The table below details a specific LC method used for the analysis of aromatic hydrocarbon metabolites, which could be adapted for this compound. oup.com

| Parameter | Specification | Details | Source |

| LC System | Hewlett-Packard model 1050 HPLC | - | oup.com |

| Mass Spectrometer | Hewlett-Packard 5989 quadrupole MS | Coupled via a positive ion electrospray ionization (+ESI) interface. | oup.com |

| Column | Spherisorb ODS-2 (5 µm) | Dimensions: 4.6 x 250 mm | oup.com |

| Mobile Phase | Methanol-Water with 1% Acetic Acid | Linear gradient from 50:50 to 95:5 over 40 minutes. | oup.com |

| Flow Rate | 1.0 mL/min | - | oup.com |

| Detection | UV (A254) and Radioactivity | For tracking labeled compounds. | oup.com |

Computational and Theoretical Studies

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl biphenyl-2-carboxylate, docking studies can elucidate its potential interactions with biological receptors, such as enzymes or proteins.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on similar biphenyl (B1667301) carboxylate derivatives provides insights into their potential binding modes. For instance, studies on biphenyl-based compounds have shown their potential as inhibitors for enzymes like tyrosinase. plos.org Molecular docking of these compounds revealed that the biphenyl moiety can form significant hydrophobic and π-alkyl interactions with amino acid residues at the active site of the enzyme. plos.orgnih.gov It is plausible that this compound would exhibit similar interactions, with its phenyl rings engaging in hydrophobic contacts and the carboxylate group forming hydrogen bonds or electrostatic interactions. For example, docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid with the SARS-Covid-2 protein showed a binding affinity of -7.6 kcal/mol, with interactions involving the biphenyl core. iucr.org

Interactive Table: Plausible Interacting Residues for this compound in an Enzyme Active Site (Hypothetical)

| Interacting Residue | Interaction Type |

|---|---|

| Phenylalanine | π-π Stacking |

| Leucine | Hydrophobic |

| Valine | Hydrophobic |

| Serine | Hydrogen Bond (with carboxylate) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. biointerfaceresearch.com DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers. For biphenyl systems, the lowest energy conformation is typically a twisted, non-planar structure, as a fully planar arrangement leads to significant steric hindrance between the ortho-hydrogens. tandfonline.com The presence of the ethyl carboxylate group at the 2-position introduces further steric constraints, influencing the preferred dihedral angle. Conformational analysis of related biphenyls has shown that bulky substituents can significantly impact the rotational barrier and the equilibrium dihedral angle. iucr.org

Interactive Table: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.8 |

| 30 | 1.2 |

| 45 | 0.0 |

| 60 | 0.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov

For this compound, an MEP map would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The most negative potential is expected to be localized around the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic attack. uni-muenchen.de The aromatic rings will exhibit regions of moderately negative potential above and below the plane of the rings, characteristic of π-systems. Regions of positive potential are expected around the hydrogen atoms. nih.gov

The dipole moment is a measure of the net molecular polarity. DFT calculations can provide a theoretical value for the dipole moment of this compound. mdpi.com The presence of the electronegative oxygen atoms in the ethyl carboxylate group results in a non-zero dipole moment for the molecule. The magnitude and direction of the dipole moment are influenced by the molecule's conformation, particularly the orientation of the ethyl carboxylate group relative to the biphenyl system. Experimental dipole moments for similar aromatic esters have been reported, providing a basis for comparison with calculated values. stenutz.eu

DFT calculations can be employed to model the reaction mechanisms involved in the synthesis or transformation of this compound. rsc.org A common method for synthesizing biphenyls is the Suzuki-Miyaura coupling reaction. ajgreenchem.com Computational modeling of this reaction would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction pathway.

The mechanism of similar reactions, such as the ester-assisted nucleophilic aromatic substitution to form biphenyl-2-carboxylates, has been studied computationally. psu.edu These studies elucidate the role of the ester group in activating the ring towards substitution. Another relevant reaction is the Fischer esterification for the synthesis of the ethyl ester from biphenyl-2-carboxylic acid and ethanol (B145695), which proceeds through a series of protonation, nucleophilic attack, and elimination steps. masterorganicchemistry.com

By calculating the energies of the stationary points along a reaction coordinate, DFT can generate an energetic profile, or reaction energy diagram. rsc.org This profile provides crucial information about the thermodynamics and kinetics of the reaction.

For a reaction like the Suzuki coupling to form this compound, the energetic profile would show the activation energies for each step (e.g., oxidative addition, transmetalation, reductive elimination) and the relative energies of the intermediates. rsc.org This allows for the identification of the rate-determining step of the reaction. For example, in a DFT study of a metal-free oxidative decarbonylative coupling, the activation energy for the initial hydrogen abstraction was calculated to be 12.4 kcal/mol. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies explore how modifications to the biphenyl rings and the ethyl carboxylate group could influence its interactions with biological targets.

The biological activity of biphenyl derivatives can be significantly altered by the addition of various substituent groups. Research on analogous compounds provides insights into how such modifications on the this compound scaffold might correlate with biological function.

The placement of substituents on the biphenyl rings is critical. Studies on other biphenyl-containing molecules have shown that substitutions at the ortho-, meta-, and para-positions can lead to variations in biological activity. nih.gov For instance, in a series of indole-based biphenylcarboxylic acids, substitutions at all three positions were generally well-tolerated, but the size of the substituent group could dramatically alter the compound's function from a partial agonist to an antagonist of its receptor. nih.gov Specifically, larger substituents at the 3- and 4-positions tended to produce antagonists, while smaller groups resulted in partial agonists. nih.gov

In another example involving biphenyl pyridazinone derivatives, the position of a phenolic substituent was varied, with the para-position yielding the highest enzymatic potency. researchgate.net The introduction of substituents can also confer selectivity. In the development of inhibitors for the kinases TBK1 and IKKε, analogues with different A-ring substituents on a chromeno[2,3-b]pyridine scaffold demonstrated enhanced selectivity for one kinase over the other. escholarship.org Unsaturated substituents, such as a 2-propenyl group, were found to be particularly favorable for IKKε inhibition. escholarship.org

Furthermore, SAR studies on complex heterocyclic compounds incorporating a biphenyl carboxylate moiety have demonstrated clear correlations between substituents and antimicrobial activity. The addition of specific substituted benzylthio groups to a dihydropyrimidine (B8664642) structure resulted in compounds with significant antibacterial and antifungal properties. nih.gov

The data below, derived from studies on analogous compound classes, illustrates the potential impact of substituent modifications on the biological activity profile of a biphenyl carboxylate core structure.

Table 1: Correlation of Substituent Position and Type with Biological Activity in Biphenyl Analogs

| Compound Class | Substituent Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Indole (B1671886) Biphenylcarboxylic Acids | Increasing substituent size at 4-position | Shift from partial agonist to antagonist activity | nih.gov |

| Biphenyl Pyridazinones | Phenolic group at para-position | Highest enzymatic potency compared to other positions | researchgate.net |

| Amlexanox Analogues | Unsaturated substituent at R7 position | Increased potency and selectivity for IKKε kinase | escholarship.org |

The lipophilicity (the ability to dissolve in fats, oils, and lipids) and electronic properties of a molecule are fundamental to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties are heavily influenced by its constituent parts.

Lipophilicity, often quantified by the partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes. The biphenyl structure itself contributes significantly to the lipophilicity of this compound. The introduction of substituents can modulate this property; for example, adding halogen atoms has been shown to increase the lipophilicity of related heterocyclic compounds. mdpi.com Conversely, introducing polar groups like hydroxyl (-OH) or amino (-NH2) groups can decrease lipophilicity and increase water solubility.

Electronic properties, which govern how a molecule interacts with its biological target, are also critical. The carboxamide functionality in related molecules is known to be crucial for interactions with enzymes and receptors. The ester group in this compound has specific electronic characteristics that would dictate its potential hydrogen bonding capabilities as a hydrogen bond acceptor. Modifications that alter the electronic distribution, such as the introduction of electron-withdrawing or electron-donating groups on the biphenyl rings, can fine-tune binding affinities. For example, studies on other compounds have shown that highly acidic carboxylates can lead to a significant loss of potency in cell-based assays, likely due to increased polarity and altered electronic interactions at the target site. researchgate.net

Computational tools can predict these properties. The topological polar surface area (TPSA) and calculated LogP values are standard parameters in ADME prediction. acs.org These computational models help in the early assessment of a compound's drug-likeness and oral bioavailability. acs.org

Table 2: Influence of Physicochemical Properties on Biological Parameters

| Physicochemical Property | Influencing Structural Feature | Potential Biological Impact | Reference |

|---|---|---|---|

| Lipophilicity (LogP) | Biphenyl core, Halogen substituents | Membrane permeability, Absorption | mdpi.com |

| Solubility | Diethylamino group (in analogs) | Bioavailability, Binding affinity | |

| Electronic Properties | Carboxylate/Carboxamide group | Receptor/Enzyme binding interactions |

Computational Prediction of Environmental Fate and Pathways

Computational models are essential for predicting the environmental fate of chemicals like this compound, assessing their persistence, degradation, and potential pathways in various environmental compartments. nih.gov

The primary abiotic degradation process for an ester like this compound in aqueous environments is hydrolysis. epa.gov Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) can estimate hydrolysis rate constants. Carboxylic acid esters can undergo hydrolysis through three main mechanisms: acid-catalyzed, neutral, and base-catalyzed (alkaline) hydrolysis. The base-catalyzed pathway, typically a bimolecular reaction (BAC2) where a hydroxide (B78521) ion attacks the carbonyl carbon, is often the most common and rapid mechanism under environmental conditions, yielding the corresponding carboxylic acid (biphenyl-2-carboxylic acid) and alcohol (ethanol). epa.gov

Biotic degradation, mediated by microorganisms, is another crucial pathway. The degradation of aromatic compounds like biphenyls often begins with oxidation reactions catalyzed by enzymes such as monooxygenases and dioxygenases. jmb.or.krmdpi.com This initial step typically introduces hydroxyl groups onto the aromatic rings, leading to intermediates like catechols. These intermediates are then susceptible to ring cleavage, either through ortho- or meta-cleavage pathways, which breaks down the aromatic structure into smaller, more readily metabolized fragments. mdpi.com The presence of different substituents can influence the preferred degradation pathway. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are widely used to predict environmental parameters based on molecular structure. nih.gov These models use molecular descriptors to estimate properties like soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil and sediment, and bioconcentration factor (BCF), which suggests its potential to accumulate in aquatic organisms. nih.govwhiterose.ac.uk For this compound, its hydrophobicity suggests a moderate potential for sorption to organic matter in soil and sediment.

Table 3: Predicted Environmental Fate and Degradation Pathways for this compound

| Process | Predicted Pathway/Mechanism | Key Intermediates/Products | Governing Factors | Reference |

|---|---|---|---|---|

| Abiotic Degradation | Hydrolysis (Base-catalyzed BAC2) | Biphenyl-2-carboxylic acid, Ethanol | pH of the aqueous environment | epa.gov |

| Biotic Degradation | Aerobic microbial degradation | Dihydroxylated biphenyls, Ring-cleavage products | Presence of specific microbial enzymes (e.g., dioxygenases) | mdpi.com |

| Environmental Transport | Sorption to soil/sediment | Not Applicable | Lipophilicity (LogP), Organic carbon content of soil | nih.govwhiterose.ac.uk |

Applications in Chemical Research and Development

Building Blocks in Organic Synthesis

In the field of organic synthesis, molecules known as building blocks are essential. sigmaaldrich.com These are functionalized organic molecules that serve as the basic components for constructing larger, more complex molecular architectures. Ethyl biphenyl-2-carboxylate is an important building block, utilized in the bottom-up assembly of various molecular structures. Its biphenyl (B1667301) framework and reactive ester group make it a valuable substrate for creating supramolecular complexes, organic molecular constructs, and other advanced chemical entities. sigmaaldrich.com

The utility of biphenyl compounds as organic raw materials is widespread, with applications in medicine, pesticides, and dyes. atamanchemicals.com this compound, as a specific example, provides a scaffold upon which chemists can build, adding functional groups and extending the carbon skeleton to achieve a desired target molecule. The ester functionality, in particular, can activate the molecule for certain reactions, such as nucleophilic aromatic substitution, where an ortho-alkoxy group can be displaced by other chemical groups. psu.edu This reactivity is fundamental to its role as a versatile building block in synthesizing complex biaryl compounds.

Design of Novel Materials with Specific Electronic and Optical Properties

The biphenyl structure is a key feature in the design of materials with tailored electronic and optical properties. Biphenyls are aromatic hydrocarbons known for their chemical stability and are foundational in producing a variety of organic compounds. atamanchemicals.com The extended π-conjugated system across the two phenyl rings in this compound is responsible for its unique characteristics. This conjugation allows for the delocalization of electrons, which is a critical factor in determining the electronic and optical behavior of a material.

Researchers leverage these properties to create novel materials for various applications:

Organic Electronics: Heterocyclic compounds, a class to which derivatives of this compound belong, are used to create organic conductors, semiconductors, and light-emitting diodes (LEDs). openmedicinalchemistryjournal.com The ability to modify the biphenyl structure allows for fine-tuning of the material's bandgap and conductivity. mpg.de

Optical Materials: The biphenyl core is used in the development of optical brighteners and liquid crystal materials. atamanchemicals.com Polysiloxanes containing biphenyl units, for example, exhibit liquid crystalline properties that are useful in creating high-temperature mesomorphic solvents. acs.org

Polymers: Biphenyls serve as precursors in the synthesis of specialized polymers. The structural rigidity and thermal stability of the biphenyl unit are desirable properties that can be incorporated into polymer chains. atamanchemicals.comopenmedicinalchemistryjournal.com

The design of these materials often involves modifying the basic this compound structure to enhance or alter its intrinsic properties, leading to materials designed for specific, high-tech applications.

Precursors for Pharmaceutical Intermediates

This compound and its derivatives are crucial intermediates in the pharmaceutical industry. innospk.com An intermediate is a molecule that is formed during the synthesis of a final product, in this case, an active pharmaceutical ingredient (API). The biphenyl structure is a common motif in many modern drugs. lookchem.com

| Pharmaceutical Intermediate | Related Drug Class | CAS Number | Reference |

|---|---|---|---|

| (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | Angiotensin II Receptor and Neprilysin Receptor Dual Inhibitors (e.g., LCZ696) | 149690-12-0 | lookchem.com |

| Ethyl-4'-(bromomethyl)biphenyl-2-carboxylate | Angiotensin II Receptor Antagonists (e.g., Telmisartan) | Not specified | google.com |

| tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | Angiotensin II Receptor Antagonists (e.g., Telmisartan) | 114772-40-5 | googleapis.comgoogleapis.com |

Angiotensin II receptor blockers (ARBs) are a class of medications used to treat high blood pressure and other cardiovascular conditions. researchgate.net Many of these drugs, including Telmisartan, Candesartan, and Irbesartan, feature a biphenyl structure as a core component. nih.govgoogle.comjst.go.jp This biphenyl moiety is essential for the drug's ability to bind to the angiotensin II type 1 (AT1) receptor and block its action. researchgate.net

The synthesis of these antagonists often involves the coupling of a biphenyl derivative with a heterocyclic system, such as a benzimidazole (B57391) or tetrazole. nih.govacs.org this compound and its close chemical relatives serve as the source of this critical biphenyl portion. For instance, the synthesis of Telmisartan involves the alkylation of a benzimidazole derivative with a 4'-(bromomethyl)biphenyl-2-carboxylate ester. googleapis.comgoogle.com While the tert-butyl ester is commonly used, the ethyl ester is also employed in specific synthetic routes. google.com

Telmisartan is a widely prescribed angiotensin II receptor antagonist with the chemical name 4'-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)biphenyl-2-carboxylic acid. googleapis.com Its synthesis is a multi-step process where the biphenyl-2-carboxylic acid segment is a key synthon. researchgate.net

One patented process for preparing Telmisartan with high purity involves the use of Ethyl-4'-(bromomethyl)-biphenyl-2-carboxylate. google.com The key steps are:

Alkylation: Ethyl-4'-(bromomethyl)-biphenyl-2-carboxylate is reacted with 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole in an organic solvent with a base. This reaction forms Telmisartan ethyl ester. google.com

Hydrolysis: The resulting Telmisartan ethyl ester is then treated with an acid in an aqueous medium to hydrolyze the ester group into a carboxylic acid, yielding the final Telmisartan product. google.com

This process highlights the direct role of the ethyl ester of a biphenyl-2-carboxylate derivative in the industrial production of a major pharmaceutical. While other esters like the tert-butyl ester are also used, the ethyl variant provides an alternative and efficient pathway. googleapis.comgoogleapis.comasianpubs.org

Chiral Catalysis and Ligand Design

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field focused on synthesizing specific enantiomers (mirror-image isomers) of a chiral molecule. Axially chiral biphenyls, which are chiral due to restricted rotation around the single bond connecting the two phenyl rings, are highly effective as chiral ligands and discriminators. psu.edu The biphenyl-2-carboxylate structure is a key platform for designing these ligands.

A chiral discriminator is a chiral agent that can differentiate between the enantiomers of another chiral compound. psu.edu Chiral ligands based on the biphenyl framework are designed to create a specific three-dimensional environment around a metal catalyst. This chiral environment forces a reaction to proceed in a way that favors the formation of one enantiomer over the other.

Research has shown that the asymmetric synthesis of axially chiral 1,1'-biphenyl-2-carboxylates can be achieved through methods like the ester-assisted nucleophilic aromatic substitution. psu.edu In these syntheses, a chiral auxiliary is used to control the stereochemical outcome of the aryl-aryl bond formation, leading to an optically active biphenyl-2-carboxylate. These chiral biphenyl structures are of significant interest because they can act as efficient chiral discriminators in various asymmetric reactions and molecular recognition processes. psu.edumdpi.com The rigid and well-defined conformation of the biphenyl scaffold is ideal for creating selective binding pockets, which is the basis for chiral recognition. beilstein-journals.org While this compound itself is not chiral, it represents the core structural unit that can be elaborated into these powerful chiral tools. psu.eduoup.com

Biological and Biomedical Research Applications

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. plos.org Its inhibition is of great interest in cosmetics for skin whitening and in medicine for treating disorders related to melanin hyperpigmentation. plos.org Biphenyl (B1667301) derivatives have emerged as promising candidates for tyrosinase inhibition. plos.orgresearchgate.net

Identification of Active Biphenyl Ester Derivatives

A series of biphenyl ester derivatives, specifically 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylates, were synthesized and evaluated for their anti-tyrosinase properties. plos.orgnih.gov Among the synthesized compounds, five demonstrated notable inhibitory activity against tyrosinase. plos.orgresearchgate.net Three of these compounds, in particular, showed good inhibition comparable to the standard inhibitor, kojic acid, at concentrations of 100 and 250 μg/mL. plos.orgresearchgate.netnih.gov Another study identified 4,4'-dihydroxy-biphenyl as a potent competitive inhibitor of tyrosinase, proving more effective than both kojic acid and arbutin. mdpi.com

Binding Site Analysis in Tyrosinase Inhibition

To understand the mechanism of inhibition, computational molecular docking studies have been employed. plos.orgnih.gov These studies revealed that the active biphenyl ester derivatives primarily bind to the entrance of the enzyme's active site. plos.orgresearchgate.netnih.gov This is in contrast to some inhibitors that bind directly to the inner copper-binding site, which in this case acts as a secondary binding location. plos.orgresearchgate.net The docking analysis suggests that these derivatives can occupy the same region of the tyrosinase active site as kojic acid, interacting with crucial amino acid residues. mdpi.com This binding effectively blocks the substrate from accessing the catalytic site, leading to the inhibition of the enzyme. mdpi.com

Anticancer Activity and Mechanism of Action

Biphenyl derivatives have been extensively investigated for their potential as anticancer agents, showing effectiveness in inhibiting cancer cell growth through various mechanisms. researchgate.netnih.govnih.gov

Inhibition of Cell Proliferation

Numerous studies have demonstrated the potent anti-proliferative activity of biphenyl derivatives against various cancer cell lines. researchgate.netnih.govplos.org

A novel biphenyl compound, dxy-1-175, and its analogues showed potent activity against cancer cells, with the hydrochloride compound 12e exhibiting an IC50 value in the low nanomolar range. researchgate.netnih.gov

Two hydroxylated biphenyl compounds, designated 11 and 12, displayed strong, long-lasting, and irreversible anti-proliferative effects on five different melanoma cell lines, with IC50 values around 1.5 µM to 2.0 µM. nih.govmdpi.com

Structurally simplified biphenyl derivatives of combretastatin (B1194345) A4 (CA4), such as MP5-F9 and MP5-G9, were also found to inhibit the proliferation of osteosarcoma and colorectal cancer cells. plos.orgnih.govresearchgate.net

Biphenylurea derivatives have also shown significant cytotoxic activity, with one compound (5o) being seven times more active than the reference drug doxorubicin (B1662922) against the MCF-7 breast cancer cell line. mdpi.com

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 12e (4-benzoylbiphenyl analogue) | Cancer cells | Low nanomolar range | researchgate.netnih.gov |

| Compound 11 (Hydroxylated biphenyl) | Melanoma cells | 1.7 ± 0.5 μM | nih.govmdpi.com |

| Compound 12 (Hydroxylated biphenyl) | Melanoma cells | 2.0 ± 0.7 μM | nih.govmdpi.com |